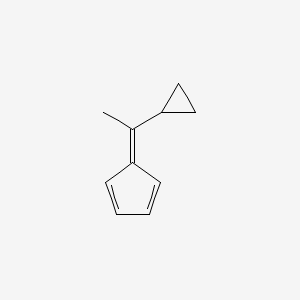
5-(1-Cyclopropylethylidene)cyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Cyclopropylethylidene)cyclopenta-1,3-diene is an organic compound characterized by a cyclopentadiene ring substituted with a cyclopropylethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Cyclopropylethylidene)cyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with cyclopropyl-containing reagents under specific conditions. One common method involves the use of cyclopropyl bromide and a base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the large-scale synthesis of cyclopentadiene derivatives followed by the introduction of the cyclopropylethylidene group. This process often requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(1-Cyclopropylethylidene)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of cyclopentadienone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopentane derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, facilitated by the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens, electrophiles, bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Cyclopentadienone derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated or other substituted cyclopentadiene derivatives.
Scientific Research Applications
5-(1-Cyclopropylethylidene)cyclopenta-1,3-diene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in organometallic chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(1-Cyclopropylethylidene)cyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A simpler analog with a similar cyclopentadiene ring structure.
Cyclopropylcyclopentadiene: A compound with a cyclopropyl group directly attached to the cyclopentadiene ring.
Cyclopentadienone: An oxidized derivative of cyclopentadiene.
Uniqueness
5-(1-Cyclopropylethylidene)cyclopenta-1,3-diene is unique due to the presence of the cyclopropylethylidene group, which imparts distinct chemical and physical properties
Properties
CAS No. |
61010-59-1 |
|---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
5-(1-cyclopropylethylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C10H12/c1-8(10-6-7-10)9-4-2-3-5-9/h2-5,10H,6-7H2,1H3 |
InChI Key |
XGLPXHRXEBCEPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C=CC=C1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















